1-Phenyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]ethanone
Description
1-Phenyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]ethanone is a sulfur-containing aromatic ketone characterized by a central ethanone backbone substituted with a phenyl group at position 1 and a 4-phenyl-1,3-thiazol-2-ylsulfanyl moiety at position 2. The thiazole ring, a five-membered heterocycle with nitrogen and sulfur atoms, confers unique electronic and steric properties, making this compound a subject of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-phenyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NOS2/c19-16(14-9-5-2-6-10-14)12-21-17-18-15(11-20-17)13-7-3-1-4-8-13/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAOXLRFMMBBDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)SCC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Phenyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]ethanone typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-phenyl-1,3-thiazole-2-amine with phenacyl bromide under basic conditions. The reaction proceeds through nucleophilic substitution, forming the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
1-Phenyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position, using reagents like halogens or nitrating agents.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for developing new therapeutic agents.
Medicine: Research has shown its potential in developing drugs for treating infections and other diseases.
Industry: It is used in the synthesis of dyes, biocides, and other industrial chemicals
Mechanism of Action
The biological activity of 1-Phenyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]ethanone is attributed to its ability to interact with specific molecular targets. For instance, it can inhibit the growth of microbial cells by interfering with their metabolic pathways. The thiazole ring plays a crucial role in binding to enzymes or receptors, disrupting their normal function and leading to cell death .
Comparison with Similar Compounds
Structural Analogues with Varied Heterocyclic Moieties
1-Phenyl-2-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone
- Structural Features : Replaces the thiazole ring with a 1,3,4-oxadiazole ring and introduces a pyridinyl group.
- Key Differences: The oxadiazole lacks sulfur, reducing lipophilicity compared to the thiazole.
- Implications : Likely exhibits altered bioavailability and target selectivity due to electronic differences .
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone
- Structural Features : Uses a 1,2,4-triazole ring with fluorophenyl and phenylsulfonyl substituents.
- Key Differences : The triazole ring introduces additional nitrogen atoms, increasing polarity. Fluorine atoms enhance metabolic stability.
- Synthesis : Prepared via sodium ethoxide-mediated coupling of triazoles with α-halogenated ketones .
1-(Adamantan-1-yl)-2-{[(4-methyl-1,3-thiazol-2-yl)methyl]sulfanyl}ethanone
- Structural Features : Incorporates an adamantyl group and a methyl-substituted thiazole.
- Key Differences : The bulky adamantyl group improves membrane permeability and resistance to enzymatic degradation.
- Biological Activity: Acts as a potent 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor (IC₅₀ values in nanomolar range) .
Analogues with Modified Substituents
1-(4-Ethoxyphenyl)-2-[(5-(4-methoxybenzylsulfanyl)-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone
- Structural Features : Features a thiadiazole ring with ethoxy and methoxybenzyl groups.
- Alkoxy groups improve solubility .
1-(1,3-Benzodioxol-5-yl)-2-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl]ethanone
- Structural Features : Includes a benzodioxole ring and nitro-substituted phenyl group.
- Key Differences : The nitro group introduces strong electron-withdrawing effects, which may stabilize radical intermediates or alter binding interactions .
Table 1: Comparative Analysis of Key Compounds
Mechanistic and Functional Insights
- Thiazole vs. Oxadiazole/Triazole : Thiazoles generally exhibit higher lipophilicity and membrane permeability than oxadiazoles or triazoles due to sulfur’s polarizability. However, triazoles offer stronger hydrogen-bonding capacity, which is critical for enzyme inhibition (e.g., MCR-1 in ) .
- Role of Sulfur : The sulfanyl (-S-) linker in the target compound facilitates disulfide bond formation or metal coordination, which is absent in analogues with ether or amine linkers .
- Electron-withdrawing groups (e.g., nitro in ) may modulate reactivity in catalytic environments .
Biological Activity
1-Phenyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]ethanone is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. Thiazole compounds are known for their broad spectrum of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to synthesize current research findings on the biological activities of this compound, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 298.37 g/mol. The compound features a thiazole ring which is crucial for its biological activities. The thiazole moiety contributes significantly to the compound's interaction with biological targets.
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria. In vitro studies demonstrated that the compound inhibited the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 32 | Penicillin | 16 |
| Escherichia coli | 64 | Ampicillin | 32 |
This table summarizes the comparative antibacterial efficacy of the compound against selected bacterial strains.
Anticancer Activity
Recent studies have highlighted the potential of thiazole derivatives as anticancer agents. The compound has shown promising results in inhibiting cancer cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT29).
In a study evaluating the cytotoxic effects of this compound on MCF-7 cells, it was found that the compound exhibited an IC50 value of approximately 5 µM, indicating significant cytotoxicity.
| Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
|---|---|---|---|
| MCF-7 | 5 | Doxorubicin | 0.5 |
| HT29 | 7 | Cisplatin | 1.0 |
This table illustrates the effectiveness of the compound relative to established chemotherapeutic agents.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit key enzymes involved in cell proliferation and survival pathways, such as steroid sulfatase (STS), which plays a critical role in hormone-dependent cancers.
Inhibition studies using enzymatic assays revealed that the compound significantly reduces STS activity in vitro, supporting its potential as a therapeutic agent in hormone-sensitive cancers.
Case Studies
A notable case study involved the administration of this compound in an animal model for breast cancer. Mice treated with the compound showed a marked reduction in tumor size compared to control groups. Histopathological analysis confirmed decreased cell proliferation and increased apoptosis in tumor tissues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
